Ethyl 1,3-benzoxazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJICUCWKZPFKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743841 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-03-7 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1,3-Benzoxazole-6-carboxylate: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of a specific derivative, ethyl 1,3-benzoxazole-6-carboxylate, focusing on its chemical structure, physicochemical properties, a plausible synthetic route, and its potential within the broader context of benzoxazole pharmacology.

Chemical Structure and Identification

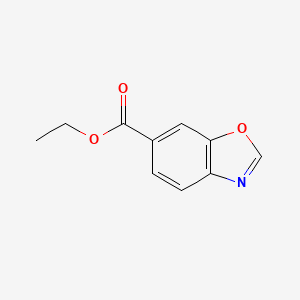

This compound is an aromatic heterocyclic compound. The core of the molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. An ethyl carboxylate group is attached at the 6-position of the benzoxazole ring system.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1355171-03-7[1] |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| SMILES | CCOC(=O)c1ccc2c(c1)ocn2 |

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from data on closely related analogues and general knowledge of the benzoxazole class. The compound is expected to be a solid at room temperature.[4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Physical State | Solid[4] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected spectral characteristics based on the analysis of similar compounds.[5][6]

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, the methylene and methyl protons of the ethyl ester group, and the proton at the 2-position of the oxazole ring.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (oxazole ring) | ~8.5 - 9.0 | s |

| Aromatic-H | ~7.8 - 8.3 | m |

| -O-CH₂-CH₃ | ~4.3 - 4.5 | q |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | t |

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C2 (oxazole ring) | ~150 - 155 |

| Aromatic/Heterocyclic Quaternary Cs | ~140 - 150 |

| Aromatic CHs | ~110 - 130 |

| -O-CH₂- | ~61 |

| -CH₃ | ~14 |

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1710 - 1730 |

| C=N stretch (oxazole) | ~1640 - 1660 |

| C-O-C stretch | ~1200 - 1300 |

| Aromatic C-H stretch | ~3000 - 3100 |

2.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 191.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the cyclocondensation of an ortho-aminophenol derivative with an orthoester.[7] The key starting material for this synthesis is ethyl 4-amino-3-hydroxybenzoate.[5]

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Method

The following protocol is a generalized procedure based on established methods for benzoxazole synthesis.[8][9] Optimization of reaction conditions may be necessary to achieve high yields.

Step 1: Synthesis of the Precursor, Ethyl 4-amino-3-hydroxybenzoate

This precursor can be synthesized from commercially available starting materials, such as 4-amino-3-nitrobenzoic acid, through esterification followed by reduction of the nitro group.

Step 2: Cyclocondensation to form this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in an excess of triethyl orthoformate (which can also act as the solvent).

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).[8]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of benzoxazole derivatives has been extensively investigated for a variety of therapeutic applications.[2][3]

The benzoxazole nucleus is considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets.[1] This is attributed to its rigid, planar structure and the presence of hydrogen bond donors and acceptors.

Potential areas of pharmacological interest for this compound and its derivatives include:

-

Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[10]

-

Anticancer Activity: The benzoxazole core is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[2]

-

Anti-inflammatory and Analgesic Activity: Certain substituted benzoxazoles have shown promise as anti-inflammatory and analgesic agents.[3]

The ethyl ester moiety at the 6-position of the benzoxazole ring in the title compound provides a handle for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.

Figure 3: Logical workflow for exploring the therapeutic potential of the this compound scaffold.

Conclusion

This compound is a valuable heterocyclic compound that holds promise as a building block in medicinal chemistry and drug discovery. While detailed experimental data on this specific molecule is not extensively available, its structural features and the known activities of the benzoxazole class suggest significant potential for the development of novel therapeutic agents. The synthetic route is accessible, and the ester functionality provides a versatile point for derivatization. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. eontrading.uk [eontrading.uk]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzoxazole core is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific, promising derivative: Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate. While the initial nomenclature can be ambiguous, extensive research confirms the compound of interest to be the 2-methyl substituted variant, a molecule holding significant potential for further investigation and development in the pharmaceutical sciences. This document serves as a detailed resource, consolidating its physical and chemical properties, synthesis, and potential applications, thereby providing a solid foundation for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Profile

Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is a heterocyclic aromatic compound. The presence of the benzoxazole nucleus, an isostere of naturally occurring nucleic bases, suggests potential interactions with biological macromolecules.[2]

Structural Elucidation & Key Identifiers

The foundational structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.

digraph "Ethyl_2_methyl_1_3_benzoxazole_6_carboxylate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial"];

// Atom nodes

N1 [label="N", pos="0,0.5!"];

C2 [label="C", pos="-1.2,0!"];

O3 [label="O", pos="0,-0.5!"];

C4 [label="C", pos="1.2,0.8!"];

C5 [label="C", pos="2.4,0.3!"];

C6 [label="C", pos="2.4,-0.8!"];

C7 [label="C", pos="1.2,-1.1!"];

C8 [label="C", pos="0.6,-0.1!"];

C_Me [label="CH₃", pos="-2.4,0.5!"];

C_ester [label="C", pos="3.6,-1.3!"];

O_ester1 [label="=O", pos="3.6,-2.2!"];

O_ester2 [label="O", pos="4.8,-0.8!"];

C_et1 [label="CH₂", pos="6.0,-1.3!"];

C_et2 [label="CH₃", pos="7.2,-0.8!"];

// Benzene ring bonds

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C4;

// Oxazole ring bonds

C8 -- O3;

O3 -- C2;

C2 -- N1;

N1 -- C4;

// Substituent bonds

C2 -- C_Me;

C6 -- C_ester;

C_ester -- O_ester1;

C_ester -- O_ester2;

O_ester2 -- C_et1;

C_et1 -- C_et2;

}

Figure 2: General synthetic workflow for Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.

Reactivity Insights

The benzoxazole ring is aromatic and thus relatively stable. However, the ester and methyl groups offer sites for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group at the 2-position can potentially undergo condensation reactions.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, the ethyl group of the ester (a quartet and a triplet), and the methyl group at the 2-position (a singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the benzoxazole core, and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the oxazole ring, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M+) is expected at m/z 205.

Biological and Pharmacological Landscape

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Potential Applications in Drug Discovery

While specific biological data for Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is limited, its structural features suggest it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. The ester functionality provides a convenient handle for derivatization to generate libraries of compounds for screening against various therapeutic targets.

Known Activities of Related Compounds

Derivatives of 2-methylbenzoxazole have been investigated for their potential as:

-

Anticancer agents: Some 2-substituted benzoxazoles have shown cytotoxic activity against various cancer cell lines.

-

Antimicrobial agents: The benzoxazole nucleus is found in compounds with antibacterial and antifungal properties.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4]

Toxicology Profile

Conclusion and Future Directions

Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate represents a molecule of significant interest within the broader family of pharmacologically relevant benzoxazoles. While a comprehensive dataset of its physical and biological properties is still emerging, its structural features and the known activities of related compounds underscore its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics, which will undoubtedly pave the way for the creation of novel therapeutic agents.

References

The Benzoxazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Nature of the Benzoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its relative stability, aromaticity, and reactive sites that allow for diverse functionalization have made it a cornerstone for the synthesis of novel therapeutic agents.[1]

Benzoxazole derivatives are not merely synthetic curiosities; they are found in naturally occurring bioactive compounds and have been successfully incorporated into numerous marketed drugs.[3][4] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, may facilitate their interaction with biological macromolecules, contributing to their broad spectrum of pharmacological effects.[2][5] This guide provides a comprehensive exploration of the key biological activities of benzoxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. The activities covered span from anticancer and antimicrobial to anti-inflammatory and antiviral, illustrating the remarkable versatility of this heterocyclic system.[5][6][7]

Caption: The core chemical structure of benzoxazole.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The development of novel anticancer agents is a paramount challenge in pharmaceutical research, and benzoxazole derivatives have emerged as a highly promising class of compounds.[8] Their antitumor effects are not monolithic; instead, they operate through diverse mechanisms, targeting various hallmarks of cancer.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer prowess of many benzoxazole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase. Its activation by VEGF triggers downstream signaling pathways (like RAS/MAPK and PI3K/AKT) that promote endothelial cell proliferation and survival.[9][10] Several benzoxazole compounds have been designed as potent VEGFR-2 inhibitors, effectively blocking the angiogenic cascade.[9][11]

-

Dual Kinase Inhibition: More advanced derivatives have been developed as dual inhibitors, targeting multiple kinases simultaneously, such as VEGFR-2 and c-Met, another receptor tyrosine kinase implicated in tumor progression. This multi-targeted approach can enhance efficacy and potentially circumvent resistance mechanisms.[12]

-

Apoptosis Induction: Beyond kinase inhibition, certain benzoxazole derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, compound 12l was shown to arrest the cell cycle and significantly increase levels of pro-apoptotic proteins like Bax and caspase-3, while reducing the anti-apoptotic protein Bcl-2.[11]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Some derivatives, acting as bioisosteres of the anticancer prodrug Phortress, function as potent agonists of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the expression of cytochrome P450 CYP1A1, which in turn exhibits anticancer activity.[13]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.

-

Fusion with Other Heterocycles: Fusing the benzoxazole ring with other heterocyclic moieties like 1,3,4-oxadiazole or pyrazolinone has been shown to enhance cytotoxic activity against various human cancer cell lines, including colon (HT-29), lung (A-549), and breast (MCF-7) cancers.[5]

-

Piperidinyl-Based Scaffolds: The introduction of a piperidinyl moiety has been a successful strategy in designing dual c-Met/VEGFR-2 inhibitors. For example, a derivative with a p-fluorophenyl group demonstrated potent cytotoxic activity against MCF-7, A549, and PC-3 cells, with IC50 values comparable to the standard drug sorafenib.[12]

-

Bioisosteric Replacement: Replacing the benzothiazole core in known anticancer agents with a benzoxazole ring has yielded potent analogues with significant activity against colon, breast, lung, liver, and brain carcinoma cell lines.[13]

| Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |

| Piperidinyl-benzoxazole (11b) | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | 4.30 µM, 6.68 µM, 7.06 µM | [12] |

| Phortress Analogue (3n) | HT-29 (Colon), MCF7 (Breast), A549 (Lung) | Displayed significant anticancer effect | [13] |

| VEGFR-2 Inhibitor (12l) | HepG2 (Liver), MCF-7 (Breast) | 10.50 µM, 15.21 µM | [11] |

| Fused Benzoxazole-Triazole | PBMC cell lines | Showed potent cytotoxic effects | [14] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant infections presents a grave threat to global health, necessitating the development of new antimicrobial agents.[4] Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[3][15]

Mechanism of Action

The antimicrobial effects of benzoxazoles are often attributed to the inhibition of essential microbial enzymes.

-

DNA Gyrase Inhibition: Molecular modeling studies suggest that some benzoxazole derivatives can inhibit DNA gyrase, a crucial bacterial enzyme involved in DNA replication, thereby halting bacterial proliferation.[16]

-

Methionyl-tRNA Synthetase Inhibition: Docking studies have pointed to Staphylococcus aureus methionyl-tRNA synthetase as another potential target. Inhibition of this enzyme would disrupt protein synthesis, leading to bacterial cell death.[17]

Spectrum of Activity and SAR

Benzoxazole derivatives have shown efficacy against a wide range of microbes.

-

Gram-Positive Bacteria: Many derivatives are particularly potent against Gram-positive bacteria like Bacillus subtilis and drug-resistant Staphylococcus aureus.[3][4][17]

-

Gram-Negative Bacteria: Activity has also been reported against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][4]

-

Fungi: Antifungal properties against species like Candida albicans and Aspergillus niger are well-documented.[3][4]

The structure-activity relationship for antimicrobial activity highlights several key features:

-

The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the benzoxazole ring system can enhance antimicrobial effects.[18]

-

Studies comparing similar benzoxazoles found that derivatives without a methylene bridge between the oxazole and an attached phenyl ring were more active.[16]

-

A 5,6-difluorosubstituted benzothiazole analogue (structurally related to benzoxazole) was identified as a potent inhibitor of Gram-positive pathogens.[17]

| Compound | Microorganism | Activity (MIC) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [4] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [4] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [4] |

| Compound B7, B11 | P. aeruginosa isolate | 16 µg/mL | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, with some acting as selective inhibitors of key inflammatory targets.[20] This is historically significant, as the commercially available non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain a benzoxazole core.[3]

Mechanism of Action

-

COX-2 Inhibition: A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation. The therapeutic benefits of NSAIDs are linked to COX-2 inhibition, while undesirable side effects like gastrointestinal toxicity often arise from inhibiting the COX-1 isoform.[20] Several 2-substituted benzoxazole derivatives have shown potent and selective COX-2 inhibition.[20]

-

MD2 Inhibition: Myeloid differentiation protein 2 (MD2) is an adaptor protein for Toll-like receptor 4 (TLR4) that plays a critical role in sensing lipopolysaccharides (LPS) from bacteria and initiating an inflammatory response. Certain benzoxazolone derivatives have been identified as MD2 inhibitors, competitively blocking the protein and demonstrating significant anti-inflammatory activity by reducing the production of cytokines like IL-6.[21]

Structure-Activity Relationship (SAR)

For anti-inflammatory benzoxazoles, SAR studies have shown that specific substitutions are crucial for activity. In a series of benzoxazolone derivatives targeting MD2, compound 3g was the most active, with an IC50 value of 5.09 µM against IL-6. This activity was linked to its ability to bind directly to the MD2 protein.[21] For COX-2 inhibitors, molecular docking studies have helped in designing ligands with high binding potential in the COX-2 protein pocket, leading to improved in vivo activity.[20]

Antiviral Activity

The application of benzoxazole derivatives extends to virology, with studies demonstrating their potential to combat viral infections.

Mechanism of Action and SAR

Research into flavonol derivatives containing a benzoxazole moiety has revealed potent antiviral activity against the Tobacco Mosaic Virus (TMV).[22][23]

-

TMV Coat Protein (TMV-CP) Binding: The preliminary mechanism of action for the most potent compound, X17 , involves a strong binding affinity for the TMV coat protein. This interaction is believed to hinder the self-assembly and replication of new virus particles.[22][23]

-

Host Plant Resistance: In addition to direct antiviral action, compound X17 was also found to improve the disease resistance of the host tobacco plant by inhibiting lipid peroxidation and helping to remove superoxide radicals (O2-).[22][23]

The efficacy of these compounds was notable, with the protective and curative EC50 values for X17 against TMV (101.2 µg/mL and 127.6 µg/mL, respectively) being superior to the commercial agent ningnanmycin.[22]

Key Experimental Protocols and Methodologies

The transition from a promising chemical scaffold to a viable drug candidate requires rigorous biological evaluation. The protocols described below are foundational for assessing the activities discussed in this guide.

General Synthetic Workflow

A common and traditional approach for synthesizing the benzoxazole core involves the condensation of 2-aminophenols with various carbonyl-containing compounds, such as carboxylic acids or aldehydes, often under catalytic conditions.[24][25]

Caption: A generalized workflow for the synthesis of benzoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, the concentration of a compound that inhibits cell growth by 50%.[13][26]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[26] Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[4][19]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the benzoxazole derivative in a suitable solvent like DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth for bacteria).[26]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[26]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Principle: This is a classic and widely used animal model to screen for the acute anti-inflammatory activity of new compounds. Injection of carrageenan (a phlogistic agent) into the paw of a rat induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[27][28]

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize to laboratory conditions.

-

Compound Administration: Divide the animals into groups. Administer the test benzoxazole compound orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline, tween 80) to the control group and a standard NSAID (e.g., Diclofenac) to the positive control group.[28]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of one hind paw of each rat.

-

Edema Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The benzoxazole scaffold has unequivocally established its role as a "privileged" structure in medicinal chemistry. The diverse and potent biological activities—ranging from targeted anticancer action and broad-spectrum antimicrobial efficacy to specific anti-inflammatory and novel antiviral mechanisms—underscore its vast therapeutic potential.[1][6] The ability to readily functionalize the benzoxazole core allows chemists to fine-tune its properties, leading to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual kinase and enzyme inhibitors) to combat complex diseases like cancer and overcome drug resistance.

-

Novel Mechanisms of Action: Exploring new biological targets for benzoxazole derivatives to address unmet medical needs.

-

Optimizing ADMET Properties: Enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead compounds to improve their drug-like properties and clinical translatability.[16]

The synthesis of new derivatives, guided by robust structure-activity relationship studies and computational modeling, will continue to be a fertile ground for discovery. The journey from the synthetic chemistry bench to clinical application is long, but for the versatile benzoxazole scaffold, it is a path rich with opportunity and promise.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.ijresm.com [journal.ijresm.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. ajphs.com [ajphs.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation | Semantic Scholar [semanticscholar.org]

- 24. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 25. tandfonline.com [tandfonline.com]

- 26. mdpi.com [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

- 28. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of Ethyl 1,3-Benzoxazole-6-carboxylate

Foreword: Navigating the Frontiers of Benzoxazole Research

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the mechanistic underpinnings of Ethyl 1,3-benzoxazole-6-carboxylate. The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" nature, enabling it to interact with a wide array of biological targets.[1][2] This guide moves beyond a simple literature review. In the absence of extensive direct research on this compound, we will embark on a scientifically-grounded journey of deduction. By examining the well-documented activities of its structural analogues, we will construct a plausible mechanistic framework for this specific molecule. This whitepaper is designed not as a final word, but as a catalyst for future research—a roadmap for empirical validation.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a recurring motif in numerous pharmacologically active compounds.[1][3] Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and biological properties. This versatility has led to the development of benzoxazole derivatives with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] The isosteric relationship of the benzoxazole nucleus with naturally occurring purine bases facilitates its interaction with biopolymers, further broadening its potential as a therapeutic agent.[2]

Deconstructing the Analogs: Known Mechanisms of Action of Substituted Benzoxazoles

To infer the mechanism of this compound, we must first understand the established actions of its chemical relatives. The biological activity of benzoxazoles is profoundly influenced by the nature and position of their substituents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzoxazole derivatives have emerged as potent anticancer agents, often acting through multiple mechanisms:

-

Topoisomerase Inhibition: Certain 2-arylbenzoxazoles have demonstrated significant inhibitory activity against topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells. This inhibition leads to catastrophic DNA damage and subsequent apoptosis.

-

Kinase Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole-benzamide conjugates have been identified as potent VEGFR-2 inhibitors.

-

CYP1A1/2 Enzyme Induction: Some benzoxazole derivatives, structurally similar to the anticancer prodrug Phortress, are thought to exert their effects by inducing cytochrome P450 enzymes CYP1A1 and CYP1A2. This induction can lead to the metabolic activation of the compound into a cytotoxic species within the tumor microenvironment.

-

Apoptosis Induction: A common downstream effect of many anticancer benzoxazoles is the induction of apoptosis. This programmed cell death is often triggered by the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

Anti-inflammatory Properties: Quelling the Cytokine Storm

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have shown promise in mitigating inflammatory responses:

-

Inhibition of Pro-inflammatory Cytokines: Certain benzoxazole derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] The mechanism likely involves the modulation of intracellular signaling pathways that regulate the transcription of these cytokines.

-

COX-2 Inhibition: Some substituted benzoxazoles exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Neuroprotective Effects: Targeting Cholinesterases

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE.[4] The carboxamide group at the 6-position plays a crucial role in binding to the active site of these enzymes.[4]

A Proposed Mechanistic Framework for this compound

Given the available evidence from structurally related compounds, we can hypothesize a multi-faceted mechanism of action for this compound, with a primary focus on its potential as an anti-inflammatory and anticancer agent. The ethyl ester at the 6-position is a key feature that likely modulates its activity and target specificity.

Primary Hypothesis: Dual Anti-inflammatory and Antiproliferative Activity

We propose that this compound possesses both anti-inflammatory and antiproliferative properties, mediated by the following interconnected pathways:

-

Inhibition of Pro-inflammatory Cytokine Production: The electron-withdrawing nature of the 6-carboxylate group may enhance the molecule's ability to interfere with intracellular signaling cascades, such as the NF-κB pathway, which are critical for the transcription of TNF-α and IL-6.

-

Modulation of Kinase Activity: The benzoxazole core, decorated with the 6-carboxylate, could potentially act as a scaffold for inhibiting protein kinases involved in both inflammation and cancer, such as VEGFR-2 or other kinases in related signaling pathways.

The following diagram illustrates this proposed dual-action mechanism:

Caption: Proposed dual-action mechanism of this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test our hypothesized mechanism, a series of well-defined experiments are essential. The following protocols provide a comprehensive framework for this validation process.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine.

In Vitro Antiproliferative and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Protocol:

-

Cell Lines: Utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

MTT Assay (Proliferation):

-

Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry):

-

Treat cancer cells with the GI₅₀ concentration of the compound for 24 and 48 hours.

-

Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

-

Kinase Inhibition Assays

Objective: To directly assess the inhibitory activity of this compound against specific protein kinases.

Protocol:

-

Target Kinases: Select a panel of relevant kinases, including VEGFR-2 and others implicated in inflammatory and cancer signaling pathways.

-

In Vitro Kinase Assay:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Determine the IC₅₀ value for the inhibition of each kinase.

-

The following diagram outlines the experimental workflow for validating the proposed mechanism:

Caption: Experimental workflow for validating the proposed mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents representative data for related benzoxazole derivatives from the literature to provide a comparative context.

| Compound Class | Biological Activity | Target/Assay | Representative IC₅₀/GI₅₀ |

| 2-Aryl-6-carboxamide Benzoxazoles | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 12.62 nM - 69.3 nM[4] |

| 2-Aryl-6-carboxamide Benzoxazoles | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 25.45 nM - 63.0 nM[4] |

| 2-(3-Arylureido)benzoxazoles | Anti-inflammatory | TNF-α Inhibition | Potent inhibition at 10 µM |

| 2-(3-Arylureido)benzoxazoles | Anti-inflammatory | IL-6 Inhibition | Potent inhibition at 10 µM |

Concluding Remarks and Future Directions

This technical guide has outlined a plausible, multi-target mechanism of action for this compound, grounded in the established pharmacology of the broader benzoxazole class. The proposed dual anti-inflammatory and antiproliferative activities present an exciting avenue for further investigation. The experimental workflows detailed herein provide a clear and robust strategy for validating these hypotheses.

Future research should not only focus on confirming the proposed mechanisms but also on exploring the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. Structure-activity relationship (SAR) studies, involving modifications of the ethyl ester at the 6-position, could further optimize the potency and selectivity of this promising scaffold. The journey to fully elucidating the therapeutic potential of this compound is just beginning, and it is our hope that this guide will serve as a valuable compass for the path ahead.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unveiling the Therapeutic Targets of Ethyl 1,3-benzoxazole-6-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] Ethyl 1,3-benzoxazole-6-carboxylate, a member of this promising class of compounds, holds therapeutic potential, yet its precise molecular targets remain to be elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the protein targets of this compound. We will delve into a multi-pronged strategy, combining both in silico prediction with robust experimental validation techniques. This document is designed to empower researchers with the rationale and detailed protocols necessary to navigate the complexities of target deconvolution, a critical step in the drug discovery and development pipeline.[8]

Introduction: The Therapeutic Promise of the Benzoxazole Core

Benzoxazole-containing molecules are privileged structures in drug discovery, known to interact with a variety of biological systems.[4] Their diverse bioactivities stem from their ability to engage with key proteins and modulate their function.[1][3] While the broader family of benzoxazoles has been extensively studied, the specific molecular interactions of this compound are currently unknown. Identifying these targets is paramount to understanding its mechanism of action, optimizing its therapeutic efficacy, and predicting potential side effects.[9][10] This guide outlines a logical and experimentally rigorous workflow to achieve this crucial objective.

A Multi-faceted Strategy for Target Identification

A successful target identification campaign relies on a combination of approaches to generate and then confirm hypotheses.[9] We advocate for a tiered strategy that begins with broad, unbiased screening methods to identify a pool of potential binding partners, followed by more focused techniques to validate these initial "hits" and confirm direct physical interaction.

Figure 1: A multi-tiered workflow for target identification and validation.

Phase 1: Target Discovery – Casting a Wide Net

The initial phase of our investigation focuses on generating a list of candidate protein targets. We will employ both computational and experimental methods to maximize the breadth of our search.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational approaches can provide valuable starting hypotheses. By comparing the structure of this compound to databases of known ligands and their targets, we can predict potential binding partners.

Methodology:

-

Chemical Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify proteins that are targeted by compounds structurally similar to this compound.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the chemical features of the molecule and screen it against a database of protein structures (e.g., the Protein Data Bank).

-

Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of this compound against a panel of disease-relevant proteins.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the isolation of proteins that bind to our compound of interest from a complex biological mixture.[8][11][12][13][14][15]

Core Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Detailed Protocol: Affinity Chromatography

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to the affinity matrix. It is crucial that this modification does not abrogate the biological activity of the parent compound.

-

Covalently attach the modified compound to NHS-activated agarose beads.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line relevant to the expected therapeutic area) to a high density.

-

Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified lysate with the compound-conjugated beads to allow for binding.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).[14]

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm.

-

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Proteomic Profiling

Changes in protein expression or post-translational modifications upon treatment with a compound can provide clues about its targets and affected pathways.[16] Two-dimensional difference gel electrophoresis (2D-DIGE) is a suitable technique for this purpose.

Methodology:

-

Treat cells with this compound and a vehicle control.

-

Label the protein lysates from treated and untreated cells with different fluorescent dyes.

-

Mix the labeled lysates and separate the proteins by 2D gel electrophoresis.

-

Visualize the gel and identify protein spots that show significant changes in abundance.

-

Excise these spots and identify the proteins by mass spectrometry.

Phase 2: Target Validation – Confirming Direct Interaction

The candidate proteins identified in Phase 1 must be validated to confirm that they are direct binding partners of this compound. We will employ label-free methods that rely on the principle of ligand-induced target stabilization.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context.[17][18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][19][20]

Detailed Protocol: CETSA

-

Cell Treatment:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat the samples across a range of temperatures.

-

-

Separation of Soluble and Aggregated Proteins:

-

Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

-

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS relies on ligand-induced protein stabilization, but instead of heat, it uses proteases to denature and degrade proteins.[8][21] A protein bound to a small molecule will be more resistant to proteolytic degradation.

Methodology:

-

Treat cell lysates with this compound or a vehicle control.

-

Incubate the lysates with a protease (e.g., thermolysin).

-

Stop the proteolytic reaction and analyze the remaining proteins by SDS-PAGE and Western blot for the candidate target.

-

Increased stability of the target protein in the presence of the compound indicates a direct interaction.

Phase 3: Functional Characterization – Understanding the Consequences of Binding

Once a direct target has been validated, the next critical step is to understand the functional consequences of this interaction.

Enzyme Kinetics Assays

If the validated target is an enzyme, it is essential to determine how this compound modulates its activity.[22][23][24][25]

Detailed Protocol: Enzyme Inhibition Assay

-

Assay Setup:

-

In a microplate, combine the purified target enzyme, its substrate, and varying concentrations of this compound.

-

-

Reaction Monitoring:

-

Monitor the rate of the enzymatic reaction over time using a suitable detection method (e.g., spectrophotometry or fluorescence).

-

-

Data Analysis:

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[25]

-

Perform further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Table 1: Key Parameters in Enzyme Kinetic Analysis

| Parameter | Description |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. |

| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. |

| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. |

Co-Immunoprecipitation (Co-IP) and Western Blot

If the target protein is part of a larger complex, this compound may exert its effect by disrupting protein-protein interactions. Co-IP can be used to investigate this possibility.[26][27][28]

Methodology:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells and perform immunoprecipitation using an antibody against the validated target protein.

-

Analyze the immunoprecipitated complex by Western blot using an antibody against a known interacting partner.

-

A decrease in the amount of the interacting partner in the immunoprecipitate from compound-treated cells suggests that the compound disrupts the protein-protein interaction.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of this compound. By combining broad screening methodologies with rigorous validation techniques and functional characterization, researchers can gain a comprehensive understanding of the compound's mechanism of action. The identification of specific, high-confidence targets will be instrumental in guiding lead optimization, preclinical development, and ultimately, the successful translation of this promising compound into a novel therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. conductscience.com [conductscience.com]

- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 14. cube-biotech.com [cube-biotech.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

- 26. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 27. assaygenie.com [assaygenie.com]

- 28. Western Blot Analysis of Immunoprecipitation (IP-Western) [sigmaaldrich.com]

An In-Depth Technical Guide to the In Silico Analysis of Ethyl 1,3-benzoxazole-6-carboxylate Derivatives for Drug Discovery

Executive Summary

The 1,3-benzoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical framework for the in silico evaluation of a specific, promising subclass: Ethyl 1,3-benzoxazole-6-carboxylate derivatives. As drug discovery pivots towards more efficient, cost-effective, and targeted methodologies, computational techniques have become indispensable. They allow researchers to predict molecular interactions, evaluate pharmacokinetic profiles, and refine chemical structures before undertaking costly and time-consuming synthesis and in vitro testing.[3][4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind each computational step, ensuring a deep understanding of the workflow's causality. We will detail an integrated approach encompassing ligand and target preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. By following this guide, researchers can systematically screen, prioritize, and optimize benzoxazole derivatives, accelerating the journey from initial concept to viable lead candidate.

The Benzoxazole Scaffold: A Foundation for Therapeutic Innovation

Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring.[1] This unique arrangement confers a rigid, planar structure with a rich electronic profile, making it an ideal pharmacophore for interacting with various biological targets.[5] The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions, which are critical for stable ligand-receptor binding.[5]

Derivatives of this scaffold have demonstrated remarkable therapeutic potential:

-

Anticancer Activity: Many benzoxazole derivatives have been identified as potent inhibitors of key oncological targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in tumor angiogenesis.[3][6]

-

Antimicrobial Efficacy: The scaffold is effective against a range of pathogens, with some derivatives showing inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial replication.[7][8]

-

Anti-inflammatory Action: Certain derivatives have shown significant cyclooxygenase (COX) inhibitory activity, a cornerstone of anti-inflammatory drug action.[9]

The focus of this guide, the This compound core, provides a strategic anchor point (the ethyl carboxylate group) for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Rationale for an In Silico First Approach

Traditional drug discovery is a high-risk, high-cost endeavor. An in silico or computational approach offers a powerful paradigm shift by front-loading the discovery process with predictive data.

The Core Advantages:

-

Cost and Time Efficiency: Computational screening of thousands of virtual compounds is orders of magnitude faster and cheaper than synthesizing and testing them in a wet lab.[3]

-

Focused Experimental Design: In silico studies prioritize a smaller set of high-probability candidates, focusing laboratory resources on the most promising molecules.

-

Mechanistic Insight: Computational tools can visualize and quantify molecular interactions at an atomic level, providing a rational basis for a compound's activity and guiding future design iterations. Molecular docking, for instance, can reveal key amino acid residues responsible for binding affinity.[3]

-

Early Failure Detection: ADMET prediction allows for the early identification and elimination of compounds with poor pharmacokinetic profiles (e.g., low gut absorption, high toxicity), which are a primary cause of late-stage clinical trial failures.[10][11]

This guide outlines a workflow that integrates these advantages into a cohesive and self-validating system.

Integrated In Silico Workflow for Drug Discovery

The following diagram illustrates the overarching computational workflow for analyzing benzoxazole derivatives. Each stage is designed to filter and refine candidates, ensuring that only the most promising molecules advance.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1,3-benzoxazole-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1,3-benzoxazole-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Benzoxazole derivatives are recognized for their diverse pharmacological activities, making their unambiguous structural confirmation paramount for advancing drug discovery and development programs.[1] This document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines field-proven experimental protocols for data acquisition and explains the causal reasoning behind key analytical choices, reflecting a commitment to scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecular scaffold.

Introduction: The Benzoxazole Core in Modern Research

The benzoxazole moiety is a privileged heterocyclic scaffold due to its presence in a wide array of biologically active compounds. Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore capable of engaging with various biological targets. Consequently, the synthesis and characterization of novel benzoxazole derivatives are of central importance in the development of new therapeutic agents.

Accurate structural elucidation is the bedrock of chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, confirming identity, purity, and stereochemistry. This guide focuses on this compound, providing a foundational dataset for its identification and use in further synthetic applications.

Molecular Structure and Logic of Analysis

The structural analysis of a novel or uncharacterized compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

Caption: Conceptual workflow for the synthesis and spectroscopic confirmation of the target compound.

The molecular structure of this compound is presented below. The numbering convention used in this guide for NMR assignments is also indicated.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following spectral data are predicted based on established chemical shift ranges for benzoxazole cores and related structures.[1][2] Experimental values may vary slightly based on solvent and acquisition parameters.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Insights |

|---|---|---|---|---|

| ~8.40 | s | 1H | H-2 | The proton at C-2 of the benzoxazole ring is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms, appearing as a characteristic singlet far downfield.[2] |

| ~8.35 | d, J ≈ 1.5 Hz | 1H | H-5 | This proton is ortho to the electron-withdrawing carboxylate group, causing a significant downfield shift. It appears as a doublet due to meta-coupling with H-7. |

| ~8.00 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-7 | This proton shows coupling to both H-4 (ortho, large J) and H-5 (meta, small J), resulting in a doublet of doublets. |

| ~7.70 | d, J ≈ 8.5 Hz | 1H | H-4 | This proton is ortho to H-7, leading to a large coupling constant and appearing as a doublet. |

| 4.45 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They appear as a quartet due to coupling with the three methyl protons. |

| 1.44 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group appear as a triplet due to coupling with the two methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The benzoxazole core contains several quaternary carbons which typically show lower intensity peaks.[1]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale & Insights |

|---|---|---|

| ~166.0 | C =O | The carbonyl carbon of the ester functional group is characteristically found in this downfield region. |

| ~152.0 | C-2 | The C-2 carbon is significantly deshielded by both adjacent heteroatoms (O and N). |

| ~150.0 | C-7a | This quaternary carbon is part of the aromatic system and bonded to the nitrogen atom. |

| ~142.0 | C-3a | This quaternary carbon is part of the aromatic system and bonded to the oxygen atom. |

| ~128.0 | C-6 | A quaternary carbon attached to the ester group. Its chemical shift is influenced by the electron-withdrawing nature of the substituent. |

| ~126.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-7 | Aromatic CH carbon. |

| ~111.0 | C-4 | Aromatic CH carbon, often the most upfield of the benzoxazole ring protons due to electronic effects.[3] |

| 61.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| 14.5 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Data Acquisition

Expertise in Practice: The choice of solvent and instrument parameters is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient. An acquisition time of ~2-3 seconds and a relaxation delay of 1-2 seconds are standard starting points.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width of ~220 ppm is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |

| ~2980-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the ethyl group. |

| ~1725 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak. |

| ~1620, ~1580 | C=N, C=C Stretch | Benzoxazole Ring | These absorptions are characteristic of the conjugated system within the fused benzoxazole rings. |

| ~1280, ~1100 | C-O Stretch | Ester & Ether | Strong bands corresponding to the C-O single bonds of the ester and the oxazole ether linkage. |

Experimental Protocol: IR Data Acquisition

A common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-